molecular formula C12H19NO3 B592238 Tert-butyl 3-allyl-4-oxopyrrolidine-1-carboxylate CAS No. 120871-73-0

Tert-butyl 3-allyl-4-oxopyrrolidine-1-carboxylate

Cat. No. B592238
M. Wt: 225.288
InChI Key: FMKOLWIQHDLUPE-UHFFFAOYSA-N
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Description

Tert-butyl 3-allyl-4-oxopyrrolidine-1-carboxylate is a chemical compound that has a wide range of applications in scientific research. It is a versatile compound and can be used in a variety of experiments, ranging from biochemical and physiological studies to synthesis and chemical reactions.

Scientific Research Applications

  • Synthesis of Substituted Piperidine Derivatives : The compound and its derivatives are used in stereoselective syntheses, providing routes to various piperidine derivatives. For example, the reaction of tert-butyl 3-allyl-4-oxopiperidine-1-carboxylate with L-selectride yields cis-isomers of tert-butyl (3R,4S)-3-allyl-4-hydroxypiperidine-1-carboxylates (Boev et al., 2015).

  • Catalysis in Oxidation Reactions : It acts as a catalyst in the chemoselective aerobic oxidation of allylic and benzylic alcohols to α,β-unsaturated carbonyl compounds (Shen et al., 2012).

  • Synthesis of Macrocyclic Tyk2 Inhibitors : This compound is used in the synthesis of novel macrocyclic Tyk2 inhibitors, demonstrating its utility in medicinal chemistry (Sasaki et al., 2020).

  • Study of Supramolecular Assemblies : The compound's analogues have been studied for their ability to form supramolecular assemblies, contributing to insights in crystallography and materials science (Samipillai et al., 2016).

  • Development of Chiral Auxiliaries : Derivatives of the compound have been developed as new chiral auxiliaries, essential for asymmetric synthesis in organic chemistry (Studer et al., 1995).

  • Preparation of Piperidine Derivatives : It is used for the preparation of diverse piperidine derivatives, which are important in synthetic organic chemistry (Moskalenko & Boev, 2014).

  • Allylic Oxidations in Steroidal Enones : This compound facilitates allylic oxidations, particularly in steroidal enones, useful in synthetic routes to various organic compounds (McLaughlin et al., 2009).

  • Palladium-Catalyzed Coupling Reactions : It undergoes palladium-catalyzed coupling reactions, key in the synthesis of complex organic molecules (Wustrow & Wise, 1991).

properties

IUPAC Name

tert-butyl 3-oxo-4-prop-2-enylpyrrolidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO3/c1-5-6-9-7-13(8-10(9)14)11(15)16-12(2,3)4/h5,9H,1,6-8H2,2-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMKOLWIQHDLUPE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C(=O)C1)CC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901163915
Record name 1,1-Dimethylethyl 3-oxo-4-(2-propen-1-yl)-1-pyrrolidinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901163915
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 3-allyl-4-oxopyrrolidine-1-carboxylate

CAS RN

120871-73-0
Record name 1,1-Dimethylethyl 3-oxo-4-(2-propen-1-yl)-1-pyrrolidinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=120871-73-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1-Dimethylethyl 3-oxo-4-(2-propen-1-yl)-1-pyrrolidinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901163915
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Citations

For This Compound
1
Citations
MC Van Zandt, GE Jagdmann… - Journal of medicinal …, 2019 - ACS Publications
… Purification by flash column chromatography (dichloromethane) gave tert-butyl 3-allyl-4-oxopyrrolidine-1-carboxylate, 18 (58 g, 91% yield), as a colorless oil. H NMR (600 MHz, CDCl 3 )…
Number of citations: 23 pubs.acs.org

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